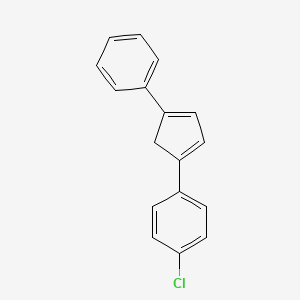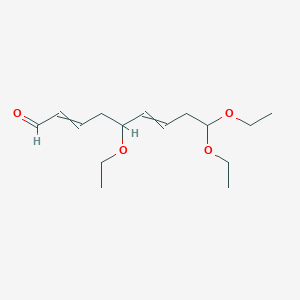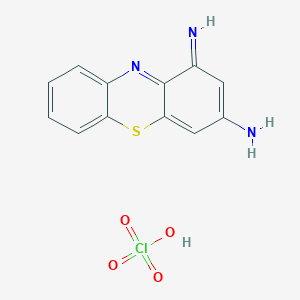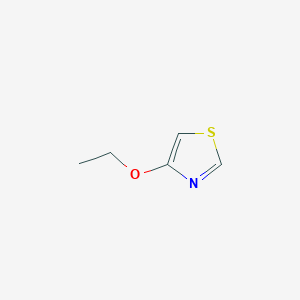
6-Ethyl-1-(4-ethylphenyl)-4-methoxynaphthalene-2,3-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethyl-1-(4-ethylphenyl)-4-methoxynaphthalene-2,3-dicarbonitrile is an organic compound with a complex structure that includes naphthalene, phenyl, and nitrile functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1-(4-ethylphenyl)-4-methoxynaphthalene-2,3-dicarbonitrile typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives, which undergo a series of reactions such as alkylation, nitration, and methoxylation. The reaction conditions may vary, but common solvents include chloroform and other organic solvents, with catalysts like TiCl4 being used to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
6-Ethyl-1-(4-ethylphenyl)-4-methoxynaphthalene-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while reduction could produce dihydronaphthalenes.
科学研究应用
6-Ethyl-1-(4-ethylphenyl)-4-methoxynaphthalene-2,3-dicarbonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 6-Ethyl-1-(4-ethylphenyl)-4-methoxynaphthalene-2,3-dicarbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved can vary depending on the specific application, but often include modulation of signal transduction pathways and alteration of gene expression.
相似化合物的比较
Similar Compounds
1-Methoxy-4-phenyl-2-naphthylamine: Similar structure but with an amine group instead of nitrile.
4-Ethyl-1-methoxy-2-naphthylamine: Similar structure but with an amine group and different substitution pattern.
属性
CAS 编号 |
79781-48-9 |
|---|---|
分子式 |
C23H20N2O |
分子量 |
340.4 g/mol |
IUPAC 名称 |
6-ethyl-1-(4-ethylphenyl)-4-methoxynaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C23H20N2O/c1-4-15-6-9-17(10-7-15)22-18-11-8-16(5-2)12-19(18)23(26-3)21(14-25)20(22)13-24/h6-12H,4-5H2,1-3H3 |
InChI 键 |
SDPFUOAFZHCWAP-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C2=C(C(=C(C3=C2C=CC(=C3)CC)OC)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline](/img/structure/B14430106.png)


![2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene](/img/structure/B14430127.png)

![2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14430137.png)








